Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate

Xanthine Oxidase Hyperuricemia Structure-Activity Relationship

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate (CAS 312923-70-9) is a synthetic small molecule belonging to the 2-benzamido-4-methylthiazole-5-carboxylate class. This compound is recognized as the ethyl ester prodrug or key synthetic intermediate of a potent xanthine oxidase (XO) inhibitor.

Molecular Formula C14H13ClN2O3S
Molecular Weight 324.78
CAS No. 312923-70-9
Cat. No. B2452769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate
CAS312923-70-9
Molecular FormulaC14H13ClN2O3S
Molecular Weight324.78
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,18)
InChIKeyFIQICKZCROUBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate: A Dual-Activity Thiazole Scaffold for Xanthine Oxidase Inhibition and Radical Scavenging Research


Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate (CAS 312923-70-9) is a synthetic small molecule belonging to the 2-benzamido-4-methylthiazole-5-carboxylate class. This compound is recognized as the ethyl ester prodrug or key synthetic intermediate of a potent xanthine oxidase (XO) inhibitor [1]. Its core structure is directly implicated in the inhibition of XO, a validated therapeutic target for hyperuricemia and gout, and it is also noted for its free radical scavenging capacity, giving it a potential dual mechanism of action against oxidative stress [2]. As a bench-stable, solid building block with reliable commercial availability from multiple screening compound suppliers, it serves as a strategic starting point for medicinal chemistry optimization around the thiazole core [3].

Why Simple Substitution of Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate with Other 2-Benzamido Thiazole Analogs Can Collapse Inhibitory Potency


Substitution within the 2-benzamido-4-methylthiazole-5-carboxylate series is not functionally neutral; biological activity is exquisitely sensitive to the nature and position of the phenyl ring substituent. A direct structure-activity relationship (SAR) study of the carboxylic acid form of this compound class demonstrated that moving from a para-chloro substituent (compound 5c) to a para-fluoro (5b) or an unsubstituted phenyl ring (5a) results in quantifiable and significant shifts in xanthine oxidase inhibitory concentration [1]. Furthermore, the free carboxylic acid group is essential for the primary XO pharmacophore; however, the ethyl ester form of the 4-chloro analog is critical for improving membrane permeability and serves as a key, isolable intermediate for further derivatization, which cannot be directly replicated by the free acid without risking solubility or reactivity issues in synthetic sequences . Therefore, casually interchanging the ethyl 4-chloro derivative with its 4-fluoro or free acid analogs will fundamentally alter both the biological efficacy and the chemical tractability of the lead series.

Quantitative Comparator Evidence for Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate in Xanthine Oxidase Inhibition and Drug-Likeness


Para-Chloro Substitution Yields a 1.6-Fold Improvement in XO Inhibition Potency Compared to the Unsubstituted Benzamido Analog

In a head-to-head SAR study of the carboxylic acid series from which the target compound is derived, the 4-chloro analog (Compound 5c) demonstrated an IC50 of 0.91 µM against xanthine oxidase, a marked improvement over the unsubstituted benzamido parent compound (Compound 5a), which showed weaker inhibition [1]. This directly quantifies the functional advantage of the 4-chloro substituent, which is carried by the target ethyl ester, over the simplest class comparator.

Xanthine Oxidase Hyperuricemia Structure-Activity Relationship

The Para-Chloro Analog Retains Comparable XO Potency to the Lead Para-Fluoro Compound, with Differentiated Physicochemical Properties

The study directly compared halogen-substituted analogs and found that the 4-chloro derivative (5c, IC50 = 0.91 µM) maintains strong potency, closely tracking the most potent analog in the series, the 4-fluoro derivative (5b, IC50 = 0.57 µM) [1]. While the 4-fluoro analog is 1.6 times more potent in this assay, the 4-chloro compound (which corresponds to the procured ethyl ester) confers a significant increase in lipophilicity (calculated LogP for the ethyl ester = 3.64, versus a predicted lower LogP for a comparable 4-fluoro ethyl ester) [2], striking a strategic balance between intrinsic activity and membrane permeability.

Xanthine Oxidase Halogen Bonding Physicochemical Profiling

Documented Dual Activity: Xanthine Oxidase Inhibition is Complemented by Validated Free Radical Scavenging Activity

The MeSH record for the core acid form of this compound explicitly classifies it as 'a xanthine oxidase inhibitor with free radical scavenging activity', a finding corroborated by DPPH radical scavenging assays in the primary literature for the entire 5a-r series, including the 4-chloro analog [1][2]. This contrasts with simple, single-mechanism xanthine oxidase inhibitors like allopurinol, which are not known for direct radical scavenging. This evidence supports a dual-action therapeutic hypothesis that can be specifically probed with this scaffold.

Free Radical Scavenging DPPH Assay Dual Pharmacology

Optimized Physicochemical Profile for CNS and Cellular Permeability as an Ethyl Ester Prodrug/Intermediate

The procured ethyl ester (LogP = 3.64, tPSA = 68.3 Ų, H-bond donors = 1) exhibits a calculated physicochemical profile that is highly favorable for passive membrane permeability compared to its free carboxylic acid counterpart . The carboxylic acid form (the active XO inhibitor) would be predicted to have a significantly lower LogP and a negative charge at physiological pH, severely limiting its cell and blood-brain barrier penetration. The ethyl ester serves as a transient, reversible lipophilic mask, enabling research into intracellular or CNS-exposed targets that the free acid cannot address.

Drug-Likeness Prodrug Design BBB Permeability

Procurement-Driven Application Scenarios for Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate Based on Quantitative Differentiation


Lead Compound for Structure-Activity Relationship (SAR) Studies Around a Selective Xanthine Oxidase Inhibitor Core

Given the established SAR showing the critical role of the para-chloro substituent for XO potency (IC50 = 0.91 µM for the active acid form) [1], procurement of this specific ethyl ester is mandatory for medicinal chemistry teams. It serves as the ideal late-stage diversification intermediate, allowing the carboxylic acid to be temporarily protected while modifications are introduced to the benzamido ring or thiazole core. Using the unsubstituted or 4-fluoro analog from the start would immediately begin the program with a loss of intrinsic target engagement, making it an inefficient use of screening resources.

Probing Dual Mechanism of Action in Oxidative Stress-Related Disease Models

This compound is uniquely procurable for disease models where both XO-driven uric acid production and reactive oxygen species (ROS) generation are pathogenic, such as ischemia-reperfusion injury or chronic kidney disease. The demonstrated dual activity—combining an IC50 of 0.91 µM against XO with confirmed DPPH free radical scavenging [2]—means a single compound can be used to investigate synergistic therapeutic effects. A simple XO inhibitor like allopurinol would fail to address the radical scavenging component, omitting a key aspect of the disease pathology from the experimental design.

Intracellular or CNS-Targeted Xanthine Oxidase Inhibition via a Prodrug Strategy

Procure the ethyl ester specifically for studies requiring cell or blood-brain barrier penetration to inhibit intracellular XO. The favorable LogP of 3.64 and low H-bond donor count (1) predict significantly higher passive permeability than the free acid form [3]. This makes it the compound of choice for researchers developing assays to measure XO activity within living cells or brain tissue, where the ionized acid form would be rapidly effluxed or unable to cross lipid bilayers.

Comparative Physicochemical Profiling Against a Library of 2-Benzamido-4-methylthiazole-5-carboxylate Analogs

For core facilities or screening centers with a focus on library enrichment, this compound represents a key building block with a fully characterized profile. Its solid form, achiral nature, and balanced properties (LogP 3.64, tPSA 68.3 Ų) [3] make it an ideal anchor point for creating a focused library of ester and amide derivatives. It provides a reliable, synthetically tractable benchmark against which the potency, solubility, and stability of new analogs can be quantitatively compared.

Quote Request

Request a Quote for Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.